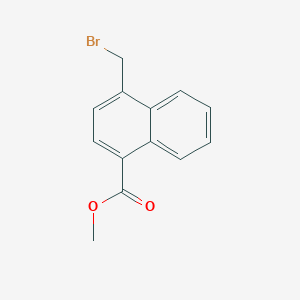

Methyl 4-(bromomethyl)-1-naphthoate

Description

Contextualization within Naphthalene (B1677914) Chemistry and Halogenated Organic Compounds

Naphthalene, a polycyclic aromatic hydrocarbon, and its derivatives are fundamental components in organic chemistry. numberanalytics.com These compounds are known for their diverse applications, ranging from the synthesis of dyes and pigments to their use in pharmaceuticals and materials science. numberanalytics.com The introduction of a halogen atom, in this case, bromine, to an organic molecule creates a halogenated organic compound, also known as an organohalide. pressbooks.pub

The presence of the carbon-bromine bond in Methyl 4-(bromomethyl)-1-naphthoate introduces polarity to the molecule, with a partial positive charge on the carbon and a partial negative charge on the more electronegative bromine atom. sydney.edu.auksu.edu.sa This polarization makes the carbon atom susceptible to attack by nucleophiles, which are electron-rich species. This reactivity is a cornerstone of the synthetic utility of alkyl halides. sydney.edu.auksu.edu.sa The reactivity of such compounds can be influenced by the number and type of halogen atoms present. noaa.gov

Significance of Naphthalene Derivatives as Synthetic Intermediates and Functional Materials

Naphthalene derivatives are highly valued as synthetic intermediates, serving as the starting point for the construction of more elaborate molecules. nih.gov Their rigid, aromatic structure provides a scaffold upon which new functional groups and ring systems can be built. This has led to their use in the creation of a wide array of compounds, including those with significant biological activity. dntb.gov.ua

The ability to introduce various substituents onto the naphthalene ring system allows for the fine-tuning of a molecule's properties, making them suitable for specific applications. nih.govresearchgate.net For instance, the strategic placement of functional groups can influence a compound's electronic properties, making it useful in the development of functional materials such as polymers and molecular electronics. Phenolic compounds, a class of molecules that can be derived from naphthalene, are particularly noted for their role as building blocks for functional materials due to their intrinsic properties like metal chelation and polymerization capabilities. nih.gov

Overview of Academic Research Trajectories for this compound

Academic research involving this compound has primarily focused on its role as a versatile building block in organic synthesis. The presence of two distinct functional groups—the reactive bromomethyl group and the ester group—allows for a variety of chemical transformations.

The bromomethyl group is a key feature, enabling the introduction of the naphthylmethyl moiety into other molecules through nucleophilic substitution reactions. This makes it a valuable reagent for creating new carbon-carbon and carbon-heteroatom bonds. Research has explored its use in the synthesis of more complex naphthalene derivatives. For example, a related compound, Methyl 2-bromomethyl-1-naphthoate, has been utilized as an intermediate in the synthesis of various bioactive molecules.

The ester group, on the other hand, can be hydrolyzed to a carboxylic acid, which can then participate in a range of other reactions, such as amide bond formation or conversion to other functional groups. This dual reactivity makes this compound a valuable tool for chemists seeking to construct complex molecular architectures.

Properties of this compound

| Property | Value |

| CAS Number | 2417-75-6 |

| Molecular Formula | C13H11BrO2 |

| Molecular Weight | 279.13 g/mol |

Related Naphthalene Derivatives and their Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyl 4-bromo-1-naphthoate | 35615-97-5 cymitquimica.com | C12H9BrO2 cymitquimica.com | 265.10 nih.gov |

| 1-(Bromomethyl)-4-methylnaphthalene | 41791-10-0 bldpharm.com | C12H11Br bldpharm.com | 235.12 bldpharm.com |

| Methyl 4-(bromomethyl)benzoate | 2417-72-3 sigmaaldrich.com | C9H9BrO2 nih.gov | 229.07 sigmaaldrich.com |

| Methyl 4-bromo-1-(bromomethyl)-2-naphthoate | 1354035-49-6 vulcanchem.com | C13H10Br2O2 vulcanchem.com | 358.02 vulcanchem.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(bromomethyl)naphthalene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO2/c1-16-13(15)12-7-6-9(8-14)10-4-2-3-5-11(10)12/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZLGVIQLWHWCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C2=CC=CC=C21)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101185757 | |

| Record name | 1-Naphthalenecarboxylic acid, 4-(bromomethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101185757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2417-75-6 | |

| Record name | 1-Naphthalenecarboxylic acid, 4-(bromomethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2417-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenecarboxylic acid, 4-(bromomethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101185757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of Methyl 4 Bromomethyl 1 Naphthoate

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The primary site of reactivity on methyl 4-(bromomethyl)-1-naphthoate is the bromomethyl group. The bromine atom is a good leaving group, and the adjacent naphthalene (B1677914) ring stabilizes the resulting carbocation or transition state, facilitating nucleophilic substitution reactions (SN1 and SN2). libretexts.org This reactivity is fundamental to its use as a building block for more complex molecules.

Carbon-Carbon Bond Formation (e.g., Organometallic Coupling, Wittig Reactions, Claisen Condensations)

The electrophilic nature of the bromomethyl group enables the formation of new carbon-carbon bonds, a cornerstone of synthetic organic chemistry. organic-chemistry.org

Organometallic Coupling: Reagents like Grignard reagents or organocuprates can react with the bromomethyl group to form a new C-C bond, extending the carbon chain.

Wittig Reaction: While the Wittig reaction typically involves aldehydes or ketones, the bromomethyl group is a precursor to the necessary phosphonium (B103445) ylide. masterorganicchemistry.com Reaction of this compound with triphenylphosphine (B44618) would yield a phosphonium salt. Subsequent deprotonation with a strong base generates the ylide, which can then react with an aldehyde or ketone to form an alkene. masterorganicchemistry.com

Claisen Condensations: The bromomethyl group can be used to alkylate the enolate of a β-keto ester or a similar active methylene (B1212753) compound in a reaction analogous to the Claisen condensation, leading to the formation of a new C-C bond.

| Reaction Type | Reagent Example | Product Type |

| Wittig Reagent Formation | 1. Triphenylphosphine (PPh₃) 2. Strong Base (e.g., n-BuLi) | Phosphonium Ylide |

| Alkylation of Enolates | Sodium salt of diethyl malonate | Substituted Malonic Ester |

Carbon-Heteroatom Bond Formation (e.g., with Nitrogen, Oxygen, Sulfur Nucleophiles)

A wide variety of nucleophiles containing nitrogen, oxygen, or sulfur can displace the bromide to form new carbon-heteroatom bonds. This versatility is key to synthesizing a broad spectrum of derivatives.

Nitrogen Nucleophiles: Amines, amides, and azides readily react to form the corresponding substituted amines, amides, or azides. For example, reaction with a primary amine yields a secondary amine.

Oxygen Nucleophiles: Alkoxides, carboxylates, and hydroxides can be used to synthesize ethers, esters, and alcohols, respectively. The reaction with sodium methoxide (B1231860) would yield a methyl ether.

Sulfur Nucleophiles: Thiolates and thiourea (B124793) are effective nucleophiles for creating thioethers and isothiouronium salts, which can be further hydrolyzed to thiols.

| Nucleophile | Reagent Example | Product Functional Group |

| Nitrogen | Ammonia (NH₃) | Primary Amine |

| Oxygen | Sodium Hydroxide (B78521) (NaOH) | Alcohol |

| Sulfur | Sodium thiomethoxide (NaSCH₃) | Thioether |

Synthesis of Imidazolium (B1220033) Salts and other Heterocyclic Conjugates

The reactivity of the bromomethyl group is particularly useful for the synthesis of N-heterocyclic compounds, such as imidazolium salts, which have applications as ionic liquids and precursors to N-heterocyclic carbenes (NHCs). uakron.edunih.gov The synthesis typically involves the N-alkylation of an imidazole (B134444) derivative. For instance, reacting this compound with imidazole would first yield a mono-substituted imidazolium salt. nih.gov A second alkylation step with a different alkyl halide can produce asymmetric imidazolium salts. nih.gov

The general synthetic scheme involves stirring the bromomethylnaphthalene derivative with the appropriate imidazole in a suitable solvent like acetonitrile. nih.govnih.gov This method has been used to create a variety of symmetric and asymmetric imidazolium salts with naphthylmethyl substituents. nih.gov These salts are precursors to NHC ligands that can be used in transition metal catalysis.

Transition Metal-Catalyzed Transformations Involving Bromomethylated Naphthalenes

While the bromomethyl group is the primary site for nucleophilic substitution, the naphthalene ring itself, particularly when substituted with a halogen, can participate in transition metal-catalyzed cross-coupling reactions. The presence of a halogen on the aromatic ring provides a handle for forming new carbon-carbon or carbon-heteroatom bonds. dergipark.org.tr

Cross-Coupling Reactions (e.g., Heck, Sonogashira, Stille, Suzuki)

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures. youtube.com Although the bromomethyl group is typically not the reactive site in these transformations, a related compound, methyl 4-bromo-1-naphthoate, would be an ideal substrate. cymitquimica.com These reactions are fundamental in modern organic synthesis. rsc.orgrsc.orgresearchgate.net

Heck Reaction: Couples the aryl halide with an alkene to form a substituted alkene. youtube.comrsc.org

Sonogashira Reaction: Involves the coupling of an aryl halide with a terminal alkyne, often using a palladium catalyst and a copper co-catalyst, to produce an aryl-alkyne. rsc.orgmdpi.comnih.gov

Stille Reaction: Utilizes an organotin reagent to couple with the aryl halide. researchgate.net

Suzuki Reaction: Employs an organoboron reagent (like a boronic acid or ester) to form a new carbon-carbon bond with the aryl halide. rsc.orgresearchgate.netnih.gov

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Substituted Alkene |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Arylalkyne |

| Stille | Organostannane | Pd(PPh₃)₄ | Substituted Aromatic |

Carbonylation and Carboxylation Reactions

Carbonylation reactions introduce a carbonyl group (C=O) into an organic molecule. Oxidative carbonylation of naphthalene derivatives, for example, can lead to the formation of naphthalenecarboxylic acids or their anhydrides using a palladium acetate (B1210297) catalyst system. researchgate.net

Electrochemical carboxylation offers another route to introduce carboxylic acid groups. The carboxylation of naphthalene derivatives can be achieved using CO₂ in the presence of a redox mediator, leading to mono- or dicarboxylated products. researchgate.netnih.gov This method avoids the need for costly transition metals and can proceed under mild conditions. researchgate.net

Functional Group Interconversions on the Naphthalene Ring

The naphthalene core of the molecule, while possessing aromatic stability, can undergo further functionalization, and the ester group can be readily converted to other functionalities.

Electrophilic aromatic substitution (EAS) allows for the introduction of new functional groups onto the naphthalene ring system. The position of the incoming electrophile is directed by the existing substituents: the methoxycarbonyl group (-COOCH₃) and the bromomethyl group (-CH₂Br).

The methoxycarbonyl group is an electron-withdrawing group and acts as a deactivating, meta-directing substituent. masterorganicchemistry.commsu.edu Conversely, the bromomethyl group is weakly deactivating due to the inductive effect of bromine but is considered an ortho, para-directing group. In the case of this compound, these groups are positioned on the same ring. Electrophilic attack will preferentially occur on the unsubstituted ring, which is more electron-rich. The directing effects will influence substitution at positions 5, 6, 7, and 8.

Nitration: The introduction of a nitro group (-NO₂) is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. libretexts.org For this compound, nitration is expected to yield a mixture of isomers, with substitution occurring on the unsubstituted ring.

Further Halogenation: The introduction of another halogen, such as chlorine or bromine, onto the aromatic core can be accomplished using the halogen in the presence of a Lewis acid catalyst (e.g., FeCl₃ or FeBr₃). msu.edu This generates a more potent electrophile that can react with the deactivated naphthalene system. msu.edu Similar to nitration, substitution is predicted to occur on the second ring.

While specific research detailing the exhaustive nitration or halogenation of this compound is not widely documented, the outcomes can be predicted based on established principles of electrophilic aromatic substitution.

Table 1: Predicted Products of Aromatic Substitution Reactions

| Reaction | Reagents | Potential Products (Major Isomers) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Methyl 4-(bromomethyl)-5-nitro-1-naphthoate, Methyl 4-(bromomethyl)-8-nitro-1-naphthoate |

| Bromination | Br₂, FeBr₃ | Methyl 5-bromo-4-(bromomethyl)-1-naphthoate, Methyl 8-bromo-4-(bromomethyl)-1-naphthoate |

Note: The precise isomer distribution would require experimental verification.

The ester functionality of this compound is susceptible to hydrolysis under both acidic and basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis: When heated under reflux with a dilute mineral acid (e.g., H₂SO₄ or HCl) and excess water, the ester undergoes hydrolysis to yield the corresponding carboxylic acid, 4-(bromomethyl)-1-naphthoic acid, and methanol. libretexts.org This reaction is reversible, and the use of a large excess of water helps to drive the equilibrium towards the products. libretexts.orglibretexts.org

Base-Catalyzed Hydrolysis (Saponification): A more common and generally irreversible method for ester hydrolysis is saponification. libretexts.org This involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction produces the carboxylate salt (e.g., sodium 4-(bromomethyl)-1-naphthoate) and methanol. libretexts.org The reaction is driven to completion because the carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol. arkat-usa.org The free carboxylic acid can be obtained by subsequent acidification of the salt. libretexts.org

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) and an acid catalyst would result in the formation of ethyl 4-(bromomethyl)-1-naphthoate and methanol.

Table 2: Hydrolysis and Transesterification of this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | Excess H₂O, H⁺ catalyst, heat | 4-(Bromomethyl)-1-naphthoic acid + Methanol |

| Basic Hydrolysis | NaOH(aq), heat | Sodium 4-(bromomethyl)-1-naphthoate + Methanol |

| Transesterification | R'OH, H⁺ or RO⁻ catalyst, heat | This compound + R'OH ⇌ 4-(Bromomethyl)-1-naphthoate-R' + Methanol |

Reductive and Oxidative Modifications of the Bromomethylated Naphthoate Structure

The ester and bromomethyl groups are both amenable to reduction, while the naphthalene ring system can be modified through oxidation.

Reduction: The choice of reducing agent determines the outcome of the reaction.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of reducing both the ester and the bromomethyl group. cdnsciencepub.com Treatment of this compound with LiAlH₄ would likely lead to the formation of (4-methylnaphthalen-1-yl)methanol, reducing the ester to a primary alcohol and the benzylic bromide to a methyl group.

Sodium Borohydride (NaBH₄): This is a milder reducing agent. While it readily reduces aldehydes and ketones, its reaction with esters is much slower. It could potentially be used for the selective reduction of the bromomethyl group to a methyl group, yielding methyl 4-methyl-1-naphthoate, although competitive reduction of the ester might occur under forcing conditions.

Oxidation:

Oxidation of the Bromomethyl Group: The bromomethyl group is already in a partially oxidized state. Further oxidation under controlled conditions could potentially yield 4-formyl-1-naphthoic acid methyl ester. More vigorous oxidation, for instance with potassium permanganate (B83412) (KMnO₄), would likely convert the bromomethyl group to a carboxylic acid, forming 1,4-naphthalenedicarboxylic acid monomethyl ester after hydrolysis of the bromide.

Oxidation of the Naphthalene Ring: Strong oxidizing agents can lead to the cleavage of the aromatic ring system. For instance, oxidation of certain naphthalene derivatives can yield phthalic acid derivatives.

Table 3: Potential Reductive and Oxidative Modifications

| Reaction Type | Reagent | Potential Product(s) |

|---|---|---|

| Strong Reduction | LiAlH₄ | (4-Methylnaphthalen-1-yl)methanol |

| Mild Reduction | NaBH₄ | Methyl 4-methyl-1-naphthoate |

| Vigorous Oxidation | KMnO₄, heat | 1,4-Naphthalenedicarboxylic acid monomethyl ester |

Advanced Spectroscopic and Chromatographic Characterization for Methyl 4 Bromomethyl 1 Naphthoate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds by mapping the chemical environments of atomic nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, their electronic environments, and their proximity to other protons. For Methyl 4-(bromomethyl)-1-naphthoate, the spectrum would display distinct signals corresponding to the aromatic protons, the benzylic protons of the bromomethyl group, and the methyl protons of the ester group.

The aromatic region would show a complex pattern of signals for the six protons on the naphthalene (B1677914) ring system. The chemical shifts of these protons are influenced by their position relative to the electron-withdrawing ester group and the bromomethyl group. The protons on the same ring as the substituents will be shifted downfield compared to those on the unsubstituted ring. The singlet signal for the three protons of the methyl ester group (–OCH₃) would typically appear in the range of 3.9-4.0 ppm. The benzylic protons of the bromomethyl group (–CH₂Br) would produce a characteristic singlet further downfield, typically around 4.9 ppm, due to the deshielding effect of the adjacent bromine atom and the aromatic ring. chemicalbook.com

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons (Naphthalene Ring) | ~7.5 - 8.9 | Multiplet (m) | 6H |

| Bromomethyl Protons (-CH₂Br) | ~4.9 | Singlet (s) | 2H |

| Methyl Ester Protons (-OCH₃) | ~3.9 | Singlet (s) | 3H |

Note: Expected values are based on analogous structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The spectrum would feature a signal for the carbonyl carbon (C=O) of the ester group at the most downfield position, typically around 167 ppm. The aromatic carbons of the naphthalene ring would appear in the approximate range of 124-135 ppm. The carbon of the methyl ester group (–OCH₃) would be found further upfield, around 52 ppm. rsc.org The signal for the benzylic carbon of the bromomethyl group (–CH₂Br) would be expected to appear around 31-33 ppm. rsc.orgdocbrown.info Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. uvic.ca

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | ~167 |

| Aromatic Carbons (C) | ~130-135 (quaternary) |

| Aromatic Carbons (CH) | ~124-130 (methine) |

| Methyl Ester Carbon (-OCH₃) | ~52 |

| Bromomethyl Carbon (-CH₂Br) | ~32 |

Note: Expected values are based on analogous structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. youtube.comepfl.ch

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY would reveal correlations between adjacent protons on the naphthalene rings, helping to trace the connectivity within the aromatic system. No cross-peaks would be expected for the singlet signals of the methyl and bromomethyl groups. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). epfl.ch For the target molecule, HSQC would link the ¹H signal of the methyl ester to the ¹³C signal of the methoxy (B1213986) carbon, the ¹H signal of the bromomethyl group to the ¹³C signal of the methylene carbon, and each aromatic proton signal to its corresponding aromatic carbon signal. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds). youtube.com HMBC is crucial for connecting the different fragments of the molecule. Key correlations would include:

A cross-peak between the methyl ester protons (¹H) and the carbonyl carbon (¹³C).

Correlations between the bromomethyl protons (¹H) and the adjacent aromatic quaternary carbon (C-4) and ortho aromatic methine carbons.

Correlations from the aromatic protons to various carbons throughout the naphthalene ring system, confirming the substitution pattern.

Table 3: Summary of Expected Key 2D NMR Correlations

| Technique | Correlating Nuclei | Purpose for this compound |

| COSY | ¹H – ¹H | Confirms coupling between adjacent aromatic protons. |

| HSQC | ¹H – ¹³C (1-bond) | Assigns directly bonded proton-carbon pairs (e.g., -OCH₃, -CH₂Br, aromatic C-H). |

| HMBC | ¹H – ¹³C (2-3 bonds) | Confirms connectivity between structural fragments (e.g., links -OCH₃ to C=O, links -CH₂Br to the naphthalene ring). |

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass. For this compound (C₁₃H₁₁BrO₂), HRMS can distinguish its molecular formula from other formulas with the same nominal mass. rsc.org The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is used to separate individual components from a mixture, identify them based on their mass spectra, and quantify them. nih.govcore.ac.uk

In the analysis of this compound, the sample is first vaporized and passed through a GC column, where it is separated from any impurities or reactants. chemrxiv.org As the compound elutes from the column, it enters the mass spectrometer, which generates a mass spectrum. nih.gov This spectrum serves as a molecular fingerprint, showing the molecular ion peak corresponding to the compound's molecular weight and a series of fragment ion peaks. The fragmentation pattern provides structural information; for this compound, characteristic fragments would likely result from the loss of the bromine atom (–Br), the methoxy group (–OCH₃), or the entire methoxycarbonyl group (–COOCH₃). The spectrum can be compared to spectral libraries for confirmation. mcmaster.ca

Vibrational Spectroscopy (e.g., Infrared Spectroscopy)

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a powerful non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that provides a unique molecular fingerprint. For this compound, the IR spectrum is characterized by absorption bands corresponding to the vibrations of its key structural components: the naphthalene aromatic system, the methyl ester group, and the bromomethyl group.

The analysis of the spectrum allows for the confirmation of the compound's identity by identifying the characteristic stretching and bending vibrations. While a direct spectrum for this compound is not publicly available, the expected absorption peaks can be inferred from the known spectra of its constituent functional groups and related molecules such as 1-(bromomethyl)naphthalene, methyl 4-bromobenzoate, and 1-naphthalenecarboxylic acid. docbrown.infonist.govnih.govnist.gov

The key expected vibrational frequencies for this compound are detailed in the table below. The presence of the ester carbonyl (C=O) group is typically one of the most prominent features in the spectrum, appearing as a strong, sharp band. The aromatic C-H and C=C stretching vibrations confirm the naphthalene core, while the C-Br stretching frequency, although weaker, is indicative of the bromomethyl substituent.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | Medium-Weak |

| Aliphatic C-H (methyl/methylene) | Stretching | 2995-2850 | Medium-Weak |

| Ester C=O | Stretching | 1725-1705 | Strong |

| Aromatic C=C | Stretching | 1600-1450 | Medium-Weak (multiple bands) |

| Ester C-O | Stretching | 1300-1150 | Medium |

| C-Br | Stretching | 690-550 | Medium-Weak |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable in the study of this compound for both analytical and preparative purposes. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of this compound. Its high resolution and sensitivity allow for the detection and quantification of minute impurities, which is critical for ensuring the quality of the compound for research applications. Several suppliers note the purity of related compounds as being determined by HPLC. chemicalbook.com A typical analytical setup for this non-polar compound would involve reversed-phase chromatography.

In this mode, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase. By injecting a solution of the compound, its retention time—the time it takes to travel through the column—is measured. A pure sample will exhibit a single, sharp peak at a characteristic retention time. The presence of other peaks indicates impurities. The area under each peak is proportional to the concentration of the corresponding component, allowing for quantitative purity analysis.

HPLC is also a valuable tool for the isolation and purification of the compound from a crude reaction mixture. nih.gov By scaling up the process using a preparative HPLC column, the target compound can be separated from by-products and unreacted starting materials, yielding a high-purity sample. nih.gov

Table 2: Representative HPLC Conditions for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Gradient of Acetonitrile and Water researchgate.net |

| Flow Rate | ~1.0 mL/min nih.gov |

| Detection | UV-Vis Detector (e.g., at 258 nm or 270 nm) nih.govresearchgate.net |

| Column Temperature | Ambient or controlled (e.g., 40 °C) researchgate.net |

| Diluent | Acetonitrile researchgate.net |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of chemical reactions in real-time. libretexts.orgthieme.de In the synthesis of this compound, TLC is used to determine the point at which the starting materials have been consumed and the desired product has formed. rsc.org

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate (typically silica (B1680970) gel). researchgate.net Alongside it, spots of the pure starting material(s) and sometimes a "co-spot" containing both the reaction mixture and the starting material are applied for reference. libretexts.org The plate is then developed in a chamber containing an appropriate solvent system (eluent), which acts as the mobile phase.

As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. Generally, less polar compounds travel further up the plate. By observing the disappearance of the spot corresponding to the limiting reactant and the appearance of a new spot for the product, the reaction's progression can be tracked. libretexts.orgyoutube.com Visualization is often achieved using a UV lamp, as naphthalene derivatives are typically UV-active. rsc.org This allows for a quick assessment of whether the reaction is complete or requires more time. libretexts.org

Computational Chemistry and Theoretical Studies on Methyl 4 Bromomethyl 1 Naphthoate Systems

Electronic Structure Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For a compound like methyl 4-(bromomethyl)-1-naphthoate, DFT calculations would provide fundamental insights into its chemical behavior.

Detailed Research Applications:

Molecular Geometry Optimization: DFT would be used to determine the most stable three-dimensional arrangement of atoms in the molecule, providing precise bond lengths, bond angles, and dihedral angles.

Electronic Properties: Key electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO energy gap would be calculated. These parameters are crucial for understanding the molecule's reactivity, with a smaller energy gap generally indicating higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other chemical species.

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide information about charge distribution on individual atoms, hybridization, and the nature of bonding and antibonding orbitals, offering a deeper understanding of intramolecular interactions.

For instance, DFT studies on substituted naphthoxy-phthalonitrile derivatives have successfully been used to analyze their molecular structures and electronic properties, revealing how different substituents influence stabilization energies. nih.gov Similarly, computational studies on ortho-substituted naphthoic acids have demonstrated how substituents affect geometrical and spectroscopic properties. researchgate.net

Reaction Mechanism Predictions and Transition State Analysis

Theoretical chemistry plays a vital role in elucidating the pathways of chemical reactions. For this compound, which features a reactive bromomethyl group, these studies would be particularly insightful.

Detailed Research Applications:

Pathway Elucidation: Computational methods can map out the potential energy surface of a reaction, identifying the most likely reaction pathways. For example, in a nucleophilic substitution reaction involving the bromomethyl group, calculations could determine whether the reaction proceeds via an SN1 or SN2 mechanism.

Transition State (TS) Identification and Characterization: The transition state is the highest energy point along the reaction coordinate. Locating and calculating the energy of the TS allows for the determination of the activation energy, which is a key factor in predicting the reaction rate. Frequency calculations are performed to confirm the TS, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Studies on the electrophilic cyclization of alkynes to form naphthalenes have utilized theoretical approaches to understand the reaction intermediates and regioselectivity, demonstrating the power of these predictive methods. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are critical to its function and interactions. Conformational analysis and molecular dynamics (MD) simulations are the primary tools for exploring these aspects.

Detailed Research Applications:

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the system. mdpi.commdpi.com An MD simulation of this compound would reveal how the molecule behaves in a solvent, its vibrational motions, and how its conformation changes over time at a given temperature. Such simulations are also used to study the interaction of molecules with larger systems, like biological membranes. nih.govresearchgate.net

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

Detailed Research Applications:

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of 1H and 13C atoms in the molecule. These predicted spectra can be compared with experimental data to aid in signal assignment and structure verification.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the absorption peaks in an IR spectrum or shifts in a Raman spectrum. This allows for the identification of characteristic functional groups and provides a vibrational fingerprint of the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. This provides information about the molecule's chromophores and its color.

The combination of Fourier transform near-infrared (FT-NIR) spectroscopy and chemometric methods has been used, for example, to predict the bromine number in naphtha samples, showcasing how spectroscopy combined with computational analysis can be a powerful analytical tool. researchgate.net

Applications of Methyl 4 Bromomethyl 1 Naphthoate in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

The reactivity of the bromomethyl group, coupled with the rigid and aromatic naphthalene (B1677914) scaffold, makes methyl 4-(bromomethyl)-1-naphthoate a valuable precursor in a variety of organic transformations. Its utility spans from the creation of complex substituted naphthalenes to its use as an intermediate in the synthesis of molecules with significant biological activity.

Precursor for Complex Substituted Naphthalene Structures

The benzylic bromide functionality in this compound serves as an excellent electrophilic site for a range of nucleophilic substitution reactions. This allows for the introduction of diverse functional groups at the 4-position of the naphthalene ring, paving the way for the synthesis of a wide array of complex substituted naphthalene derivatives. These structures are often key components in larger, more intricate molecular systems.

Furthermore, the naphthalene core itself can be subjected to various synthetic modifications. The ester group at the 1-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as amides or used in coupling reactions. The aromatic rings of the naphthalene system can also undergo electrophilic substitution reactions, further expanding the diversity of accessible structures.

Intermediate in the Synthesis of Biologically Relevant Naphthalene Scaffolds

Naphthalene and its derivatives are known to exhibit a broad spectrum of biological activities. The strategic placement of substituents on the naphthalene ring system is crucial for modulating these activities. This compound provides a convenient starting point for accessing such biologically relevant scaffolds.

For instance, naphthamide-based scaffolds have demonstrated pharmacological potential, including strong activities against microorganisms. nih.gov The synthesis of N-([1,1'-biaryl]-4-yl)-1-naphthamide derivatives, which have shown promising biofilm inhibition activity, can be envisioned to start from precursors related to the naphthalene core of this compound. nih.gov The ability to introduce various aryl groups through cross-coupling reactions and to modify the bromomethyl group into other functionalities is key to creating a library of potential drug candidates.

Development of Functional Materials

The inherent photophysical properties of the naphthalene moiety, combined with the synthetic versatility of this compound, make it an attractive component in the design and synthesis of advanced functional materials. These materials find applications in optoelectronics and the construction of well-defined polymeric and supramolecular structures.

Optoelectronic Materials (e.g., Luminescent Compounds, Components for Dye-Sensitized Solar Cells)

Naphthalene derivatives are known for their luminescence properties, and by incorporating them into larger systems, materials with tailored light-emitting characteristics can be developed. The reactive handle provided by the bromomethyl group of this compound allows for its covalent attachment to other chromophores, polymers, or surfaces, enabling the creation of novel luminescent materials.

In the context of solar energy conversion, dye-sensitized solar cells (DSSCs) rely on the absorption of light by a dye molecule. While not directly a dye itself, the naphthalene scaffold can be a component of more complex sensitizers. Furthermore, luminescent materials can be incorporated into DSSCs to enhance their performance by converting unused portions of the solar spectrum, such as infrared light, into visible light that the dye can absorb. proquest.com The synthetic accessibility of naphthalene derivatives through precursors like this compound is therefore valuable in the development of new components for solar cell technologies.

Polymeric and Supramolecular Assemblies

The ability of this compound to undergo polymerization or to be incorporated into larger monomer units makes it a useful building block for the synthesis of functional polymers. The resulting polymers can possess unique optical, thermal, and mechanical properties derived from the rigid naphthalene units in their backbone or as pendant groups.

In the realm of supramolecular chemistry, the naphthalene unit can participate in non-covalent interactions such as π-π stacking. By attaching specific recognition motifs to the naphthalene core via the bromomethyl position, self-assembling systems with well-defined architectures can be constructed. These supramolecular assemblies have potential applications in areas such as sensing, catalysis, and drug delivery.

Synthesis of Chiral Auxiliaries and Ligands for Asymmetric Synthesis

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. Chiral auxiliaries and ligands play a crucial role in achieving high levels of stereocontrol in chemical reactions. thieme-connect.de The naphthalene scaffold, when appropriately substituted, can possess axial chirality, a type of stereoisomerism arising from restricted rotation around a single bond. nih.gov

This compound serves as a key starting material for the synthesis of chiral ligands and auxiliaries incorporating a naphthalene framework. The bromomethyl group allows for the attachment of various coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes (NHCs), which can then bind to a metal center to form a chiral catalyst. For example, axially chiral oxazoline-carbene ligands with an N-naphthyl framework have been successfully prepared and used in gold-catalyzed asymmetric reactions. researchgate.net

The development of new and efficient chiral catalysts is an active area of research, and the modular nature of ligands derived from this compound allows for systematic tuning of their steric and electronic properties to optimize catalytic performance. nih.gov

Application in Structure-Activity Relationship (SAR) Studies for Chemical Biology

The strategic design and synthesis of small molecules to probe and modulate biological systems is a cornerstone of chemical biology. This compound, with its reactive bromomethyl group and rigid naphthalene scaffold, presents itself as a valuable, albeit underexplored, building block for creating libraries of compounds for Structure-Activity Relationship (SAR) studies. These studies are crucial for understanding how a molecule's chemical structure relates to its biological activity, thereby guiding the development of more potent and selective therapeutic agents and research tools.

Design and Synthesis of Chemical Probes and Analogues

The development of chemical probes is essential for dissecting complex biological pathways. This compound serves as a versatile starting point for the synthesis of such probes due to the inherent reactivity of the benzylic bromide. This functional group is susceptible to nucleophilic substitution, allowing for the facile introduction of a wide array of functionalities, including fluorophores, affinity tags (like biotin), or photo-crosslinkers.

The synthesis of these probes generally involves the reaction of this compound with a nucleophile in the presence of a non-nucleophilic base. The naphthalene core provides a consistent structural element across a series of analogues, allowing researchers to systematically probe the effects of modifying the appended functionalities on biological activity.

For instance, a library of analogues can be generated by reacting this compound with a series of thiols, amines, or alcohols. The resulting thioethers, amines, and ethers can then be screened for their ability to interact with a specific biological target. The data obtained from these screenings are instrumental in building a robust SAR model.

| Reactant Type | Resulting Linkage | Potential Application in Chemical Probes |

| Thiol-containing molecules | Thioether | Attachment of cysteine-rich peptides or proteins |

| Amine-containing molecules | Amine | Introduction of fluorescent dyes or biotin (B1667282) tags |

| Alcohol-containing molecules | Ether | Modification of solubility and pharmacokinetic properties |

Exploration of Naphthalene Derivatives as Modulators for Biological Targets

The naphthalene ring system is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates. ekb.eg Its rigid, planar structure provides a defined orientation for appended functional groups to interact with biological macromolecules. While direct evidence of using this compound for the synthesis of modulators for N-Methyl-D-Aspartate (NMDA) receptors and Mcl-1 oncoproteins is not prominently documented, the general principles of SAR suggest its potential utility.

N-Methyl-D-Aspartate (NMDA) Receptors:

NMDA receptors are ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity and memory formation. nih.gov Their dysfunction is implicated in various neurological disorders. The development of selective NMDA receptor modulators is an active area of research. Naphthoic acid derivatives have been identified as allosteric modulators of NMDA receptors. bohrium.com By utilizing this compound, medicinal chemists could synthesize a variety of naphthalene derivatives where the bromomethyl group is converted into different functionalities to probe the binding pockets of NMDA receptors. For example, the introduction of acidic or basic moieties could explore electrostatic interactions within the receptor's binding site.

Mcl-1 Oncoproteins:

Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family and a key cancer target. researchgate.netsci-hub.se Overexpression of Mcl-1 is associated with tumor survival and resistance to chemotherapy. researchgate.net The discovery of small molecule inhibitors of the Mcl-1 protein-protein interaction is a major goal in cancer drug discovery. Fragment-based screening has identified small molecules that bind to Mcl-1. nih.gov The naphthalene scaffold of this compound could serve as a core fragment, which can be elaborated by reacting the bromomethyl group with various nucleophiles to generate a library of compounds for screening against Mcl-1. SAR studies on these derivatives would help in optimizing the interactions with the hydrophobic groove of Mcl-1, leading to the development of potent inhibitors.

The following table outlines a hypothetical SAR exploration using this compound as a starting point for the development of biological modulators.

| Target | Modification Strategy | Rationale for SAR Study |

| NMDA Receptor | Introduction of amino, carboxyl, or hydroxyl groups | To probe for key hydrogen bonding and electrostatic interactions within the allosteric binding site. |

| Mcl-1 Oncoprotein | Attachment of various aromatic and heterocyclic moieties | To optimize hydrophobic and π-stacking interactions within the BH3 binding groove. |

Future Research Directions for Methyl 4 Bromomethyl 1 Naphthoate

Exploration of Novel and Sustainable Synthetic Pathways

The development of new and environmentally friendly methods for synthesizing Methyl 4-(bromomethyl)-1-naphthoate is a primary area of future research. Current synthetic approaches often rely on traditional bromination techniques that may involve harsh reagents and produce significant waste. Future efforts should focus on creating more sustainable pathways with improved atom economy and reduced environmental impact.

Key research objectives in this area include:

Green Brominating Agents: Investigating the use of greener brominating agents to replace traditional reagents like N-bromosuccinimide (NBS) or liquid bromine. This could involve exploring enzymatic bromination or the use of bromide salts in conjunction with an oxidant.

Catalytic Bromination: Developing catalytic methods for the bromomethylation of the naphthalene (B1677914) core. This would reduce the amount of stoichiometric reagents required and could lead to higher selectivity.

Alternative Starting Materials: Exploring alternative and more readily available starting materials for the synthesis of the naphthalene scaffold.

Solvent Selection: Focusing on the use of green solvents, such as ionic liquids or supercritical fluids, to minimize the use of volatile and hazardous organic solvents.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Pathways for this compound

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Direct Bromination | Potentially a one-step reaction from the corresponding methylnaphthalene. | Lack of selectivity, potential for over-bromination, and use of hazardous reagents. |

| Multi-step Synthesis | Allows for greater control over the final product and regioselectivity. | Can be a longer and more complex process with lower overall yield. |

| Catalytic Approaches | Higher selectivity, reduced waste, and milder reaction conditions. | Catalyst development and optimization can be time-consuming and expensive. |

Development of Advanced Catalytic Methodologies for Selective Transformations

The reactive bromomethyl group in this compound is a key functional handle for a wide range of chemical transformations. Future research should focus on developing advanced catalytic methods to selectively modify this group, enabling the synthesis of a diverse array of derivatives.

Potential areas of investigation include:

Cross-Coupling Reactions: Utilizing transition-metal catalysis (e.g., palladium, nickel, copper) to perform cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This would allow for the introduction of a wide variety of substituents at the bromomethyl position.

Photoredox Catalysis: Exploring the use of photoredox catalysis for the functionalization of the bromomethyl group under mild and environmentally friendly conditions.

Enantioselective Catalysis: Developing enantioselective catalytic methods to introduce chirality at the benzylic position, leading to the synthesis of optically active derivatives with potential applications in pharmaceuticals and materials science.

Integration with Flow Chemistry and Automated Synthesis

The integration of flow chemistry and automated synthesis platforms offers significant advantages for the synthesis and derivatization of this compound. sioc-journal.cnvapourtec.com These technologies can lead to improved safety, reproducibility, and scalability.

Future research in this area should aim to:

Develop Continuous Flow Synthesis: Design and optimize continuous flow processes for the synthesis of the target compound. sioc-journal.cnvapourtec.com This would allow for better control over reaction parameters, reduced reaction times, and enhanced safety, particularly when handling hazardous reagents.

Automated Reaction Optimization: Employ automated synthesis platforms to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to identify optimal parameters for various transformations of the bromomethyl group.

Table 2: Potential Advantages of Flow Chemistry for the Synthesis of this compound

| Feature | Advantage |

| Enhanced Heat Transfer | Improved control over reaction temperature, preventing hotspots and side reactions. |

| Improved Mass Transfer | Faster reaction rates and higher yields due to efficient mixing. |

| Increased Safety | Smaller reaction volumes and better containment of hazardous materials. |

| Scalability | Easier to scale up production by running the flow reactor for longer periods. |

Uncovering New Application Areas in Emerging Technologies

The unique photophysical and electronic properties of the naphthalene core, combined with the reactive handle of the bromomethyl group, suggest that this compound could find applications in various emerging technologies.

Future research should explore its potential in:

Organic Electronics: As a building block for the synthesis of novel organic semiconductors, emitters for organic light-emitting diodes (OLEDs), and active materials for organic field-effect transistors (OFETs).

Sensing and Imaging: For the development of fluorescent probes and sensors for the detection of specific analytes. The naphthalene moiety can act as a fluorophore, and the bromomethyl group can be functionalized to introduce specific recognition elements.

Polymer Chemistry: As a monomer or functionalizing agent for the synthesis of advanced polymers with tailored properties, such as high refractive index materials or flame-retardant polymers.

Deepening Mechanistic Understanding through Advanced Computational and Experimental Approaches

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for the rational design of improved synthetic methods and the prediction of its reactivity.

Future research should employ a combination of advanced computational and experimental techniques:

Computational Modeling: Using density functional theory (DFT) and other computational methods to model reaction pathways, predict transition state energies, and understand the electronic structure and reactivity of the molecule.

In-situ Spectroscopic Analysis: Employing in-situ spectroscopic techniques, such as NMR and IR spectroscopy, to monitor reactions in real-time and identify reactive intermediates.

Kinetics Studies: Performing detailed kinetic studies to elucidate reaction mechanisms and determine the factors that control reaction rates and selectivity.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile building block for the creation of new materials and molecules with valuable properties and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.